molecular formula C8H5NO3 B7943304 2-Cyano-3-(furan-3-yl)prop-2-enoic acid

2-Cyano-3-(furan-3-yl)prop-2-enoic acid

Cat. No. B7943304
M. Wt: 163.13 g/mol
InChI Key: QSMBMDUBGAVDIF-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-3-(furan-3-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyano-3-(furan-3-yl)prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-3-(furan-3-yl)prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Characterization of Dyes : 2-Cyano-3-(furan-3-yl)prop-2-enoic acid derivatives have been synthesized and characterized for their potential use in dyes. These compounds show particular electronic properties and thermal stability, making them suitable for specific applications in dye chemistry (Kotteswaran, Pandian, & Ramasamy, 2016).

  • Green Organic Chemistry Synthesis : This compound has been used in green organic chemistry. Specifically, its ene-reduction by marine and terrestrial fungi has been studied, providing insights into environmentally friendly synthesis methods (Jimenez et al., 2019).

  • Chemical Reactions and Derivatives : The reactions of similar cyano-furan compounds with enamines have been explored, yielding amino derivatives of interest in chemical synthesis (Yasunami et al., 1981).

  • Thermodynamic Characteristics : The thermodynamic characteristics of ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate derivatives have been studied, providing valuable data for their potential applications in various chemical processes (Kos et al., 2017).

  • Palladium-Catalyzed Reactions : These compounds have been utilized in palladium-catalyzed cyclization reactions, demonstrating their utility in synthesizing complex organic structures (Gu et al., 2007).

  • Antimicrobial Activity : Certain derivatives of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid have shown antimicrobial properties, inhibiting the growth of various microorganisms (Balaz et al., 2008).

  • Synthesis and Photophysical Properties : Various studies have focused on synthesizing derivatives of 2-Cyano-3-(furan-3-yl)prop-2-enoic acid and analyzing their photophysical properties, indicating potential applications in materials science and photonics (Kumari et al., 2017).

properties

IUPAC Name

(E)-2-cyano-3-(furan-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5H,(H,10,11)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMBMDUBGAVDIF-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-3-(furan-3-yl)prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Busserolles, I Ben Soussia, L Pouchol… - British Journal of …, 2020 - Wiley Online Library
Background and Purpose Opioids are effective painkillers. However, their risk–benefit ratio is dampened by numerous adverse effects and opioid misuse has led to a public health crisis…
Number of citations: 12 bpspubs.onlinelibrary.wiley.com

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